molecular formula C18H12ClN3O5 B3912298 N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide

N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide

Cat. No. B3912298
M. Wt: 385.8 g/mol
InChI Key: PSFNANGHBGJGCC-UHFFFAOYSA-N
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Description

N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide, also known as CNF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNF is a furan-based compound that contains a nitro group and a chloro group, which makes it a promising candidate for developing new drugs and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In particular, N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a critical role in cancer progression and metastasis.
Biochemical and Physiological Effects:
N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide can inhibit the activity of MMPs, induce apoptosis in cancer cells, and modulate the expression of various genes and proteins involved in cell signaling and metabolism. In vivo studies have shown that N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide can inhibit tumor growth and metastasis, reduce inflammation, and improve wound healing.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide is its versatility as a building block for the synthesis of various materials and drugs. N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide can be easily functionalized with different groups and can be used as a template for the synthesis of nanoscale structures. However, N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to handle in some experiments.

Future Directions

There are many future directions for the research on N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide, including the development of new drugs and materials based on N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide, the investigation of its mechanism of action in different biological systems, and the exploration of its potential applications in other fields such as catalysis and energy storage. Some specific future directions include:
1. Synthesis of N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide-based materials with improved properties, such as higher conductivity and better mechanical strength.
2. Investigation of the role of N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide in the regulation of immune responses and inflammation.
3. Development of N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide-based drug delivery systems for targeted therapy.
4. Exploration of the potential of N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide as a catalyst for various chemical reactions.
5. Investigation of the interactions between N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide and biological molecules, such as proteins and nucleic acids.
In conclusion, N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide is a promising compound with a wide range of potential applications in various fields. Its unique chemical structure and versatile properties make it an attractive candidate for developing new drugs and materials. Further research on N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide is needed to fully understand its mechanisms of action and to explore its potential applications in different fields.

Scientific Research Applications

N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and bioimaging. In drug discovery, N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to exhibit promising anti-cancer, anti-inflammatory, and anti-bacterial activities. In materials science, N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide has been used as a building block for the synthesis of novel materials with unique properties, such as self-assembled monolayers and nanosheets. In bioimaging, N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide has been used as a fluorescent probe for the detection of biological molecules and cells.

properties

IUPAC Name

N-[4-[(2-chloro-4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O5/c19-15-10-13(22(25)26)7-8-14(15)17(23)20-11-3-5-12(6-4-11)21-18(24)16-2-1-9-27-16/h1-10H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFNANGHBGJGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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